3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O/c16-13-12(17)7-6-11(14(13)18)15(21)20(9-8-19)10-4-2-1-3-5-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSUTCMHELSHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)C2=C(C(=C(C=C2)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Chlorination: The amine groups are chlorinated to introduce the chloro group.
Amidation: The chlorinated compound is then reacted with cyanomethylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chloro and fluoro groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new groups in place of the chloro or fluoro groups.
Scientific Research Applications
Chemistry
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits potential biological activity:
- Enzyme Interaction : It is studied for its effects on various enzymes and receptors, which may lead to significant biological effects.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. For instance, compounds with similar structures have shown promising activity against cancer cell lines such as MDA-MB-231 and MCF-7 .
Medicinal Chemistry
The compound is under investigation for its potential pharmaceutical applications:
- Pharmaceutical Development : Ongoing research aims to explore its efficacy as a therapeutic agent in treating specific diseases. The interactions with biological targets could lead to the development of new drugs targeting cancer or other conditions.
Industrial Applications
In industrial chemistry, this compound is utilized in the development of new materials and as a precursor in synthesizing other industrial chemicals. Its unique chemical structure can enhance material properties or introduce specific functionalities into new products.
Case Studies and Research Findings
Several studies have highlighted the potential of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide:
Study 1: Anticancer Activity
A study evaluated the anticancer activity of similar compounds and found that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.76 μM to 2.51 μM) . This suggests that modifications to the benzamide structure can enhance biological activity.
Study 2: Mechanism of Action
Research indicates that the mechanism of action involves modulation of specific molecular targets, potentially leading to alterations in cell signaling pathways and enzyme activities. Understanding these mechanisms is crucial for developing effective therapeutic strategies.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s tertiary amide structure distinguishes it from secondary amides (e.g., 3-chloro-N-(2-methylphenyl)benzamide), which retain an N–H group for hydrogen bonding . Key structural comparisons include:
*Depending on substitution.
- Crystal Packing : Secondary amides (e.g., ) form infinite chains via N–H⋯O hydrogen bonds, whereas the target compound’s tertiary amide lacks this capability, likely relying on weaker van der Waals interactions or π-stacking .
- Dihedral Angles : In 3-chloro-N-(2-methylphenyl)benzamide, the aromatic rings are nearly coplanar (dihedral angle = 3.48°), contrasting with 77.4° in its 3-methylphenyl analogue . Fluorine’s electronegativity in the target compound may further distort planarity.
Physicochemical Properties
Key properties inferred from analogues:
*logP values estimated using fragment-based methods.
- Lipophilicity: The target’s fluorine and cyanomethyl groups increase hydrophobicity compared to methyl or hydrogen substituents .
- Solubility : Tertiary amides generally exhibit lower aqueous solubility than secondary amides due to reduced hydrogen-bonding capacity.
Biological Activity
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring both chloro and difluoro substituents on the benzamide framework, suggests it may interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The chemical structure of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide can be represented as follows:
This structure includes:
- A chlorine atom at the 3-position,
- Two fluorine atoms at the 2 and 4 positions,
- A cyanomethyl group attached to the nitrogen atom.
The biological activity of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been shown to affect various signaling pathways by binding to specific molecular targets. This interaction may lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzamide compounds can inhibit tumor cell growth. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, some studies have focused on its potential to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .
Case Studies
- Antitumor Efficacy : In a study evaluating various benzamide derivatives, compounds similar to 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-phenylbenzamide were tested for their growth-inhibitory effects on different cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in vitro, suggesting their potential as therapeutic agents .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells by activating specific pathways such as PI3K/AKT signaling. This pathway is known for its role in regulating cell survival and proliferation .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line |
|---|---|---|
| Antitumor Activity | 1.76 ± 0.91 | MDA-MB-231 (breast cancer) |
| Enzyme Inhibition (DHFR) | Not specified | Various |
| Cytotoxicity against A549 | 2.49 ± 0.44 | A549 (lung cancer) |
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM, THF | Higher polarity improves dissolution of intermediates |
| Base | Triethylamine | Reduces side reactions (e.g., hydrolysis) |
| Reaction Time | 6–12 hours | Prolonged time increases conversion but risks decomposition |
Basic: What spectroscopic and chromatographic methods are used to confirm the identity and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine atoms at 2,4-positions, cyanomethyl group integration). Anomalies in aromatic proton splitting indicate steric or electronic effects from halogens .
- 19F NMR : Quantifies fluorine environments (δ -110 to -150 ppm for aryl-F) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CN groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated benzamides?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving regiochemical uncertainties (e.g., chloro vs. fluoro positioning):
- Data Collection : Use synchrotron radiation (e.g., MX1 beamline) for high-resolution (<2.1 Å) data. Crystals grown via vapor diffusion (PEG 3350, Tris buffer pH 8.5) at 277K yield P4₁2₁2 space groups .
- Refinement : SHELX programs (SHELXL for refinement, SHELXS for solution) model electron density maps. Halogen positions are confirmed via residual density peaks and thermal displacement parameters .
Q. Table 2: Crystallographic Parameters for Related Compounds
| Parameter | Value | Source |
|---|---|---|
| Space Group | P4₁2₁2 | |
| Resolution Range | 2.09–115.8 Å | |
| R-factor | <0.18 (after SHELXL refinement) |
Advanced: How do researchers analyze discrepancies between computational predictions and experimental bioactivity data?
Answer:
Contradictions between molecular docking (e.g., MurA enzyme inhibition) and assay results require systematic validation:
- Docking Protocols : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate poses against crystallographic data (e.g., Tankyrase 2 binding pockets ).
- Experimental Assays : Measure IC₅₀ values via enzymatic inhibition (e.g., fluorescence-based assays). Discrepancies may arise from solvation effects or protein flexibility not modeled computationally .
- Mitigation : Combine MD simulations (100 ns trajectories) to assess binding stability and entropy contributions .
Advanced: What strategies address low solubility in biological assays for lipophilic benzamides?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds; validate against solvent cytotoxicity .
- Nanoparticle Formulations : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion and cellular uptake .
- Structural Modifications : Introduce polar groups (e.g., hydroxyls) at non-critical positions while preserving halogen-mediated target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
